N-Ethyl-2-methoxy-5-methylaniline;hydrochloride
Description
N-Ethyl-2-methoxy-5-methylaniline;hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is a derivative of aniline, characterized by the presence of an ethyl group, a methoxy group, and a methyl group on the aromatic ring. This compound is often used in various chemical syntheses and has applications in scientific research.
Properties
IUPAC Name |
N-ethyl-2-methoxy-5-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-4-11-9-7-8(2)5-6-10(9)12-3;/h5-7,11H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDWNEANNBESCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methoxy-5-methylaniline;hydrochloride typically involves the alkylation of 2-methoxy-5-methylaniline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methoxy-5-methylaniline;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-Ethyl-2-methoxy-5-methylaniline;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methoxy-5-methylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: A precursor in the synthesis of N-Ethyl-2-methoxy-5-methylaniline;hydrochloride.
N-Ethyl-2-methylaniline: Similar structure but lacks the methoxy group.
N-Ethyl-5-methylaniline: Similar structure but lacks the methoxy group and has a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both the ethyl and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
N-Ethyl-2-methoxy-5-methylaniline;hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound acts as a nucleophile , participating in substitution reactions that allow it to form covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and receptors, leading to various physiological effects, such as cell growth inhibition and apoptosis induction.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, the compound has shown significant inhibition of growth in both Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values vary depending on the organism tested.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
This compound has also been evaluated for its anticancer potential . Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing the effects on MDA-MB-435 breast cancer cells, this compound demonstrated an IC50 value of approximately 50 µM. This indicates that at this concentration, the compound reduces cell viability by 50%. Flow cytometry analysis revealed that treated cells exhibited increased accumulation in the G2/M phase of the cell cycle, suggesting that the compound effectively halts cell division .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-435 | 50 | Microtubule disruption |
| HCT116 | 45 | Apoptosis induction |
| A375 | 30 | Cell cycle arrest |
Research Findings
Recent research has further elucidated the biological activity of this compound. Notably, it has been identified as a potential lead compound for drug development due to its dual antimicrobial and anticancer activities. The compound's structural features, particularly the methoxy group on the aromatic ring, enhance its reactivity and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
